molecular formula C22H35NO6S B12774424 N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate CAS No. 129658-31-7

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate

Cat. No.: B12774424
CAS No.: 129658-31-7
M. Wt: 441.6 g/mol
InChI Key: IGGYDCCELBGULX-WLHGVMLRSA-N
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Description

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a heptylthio group and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain. The maleate salt form enhances its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate typically involves multiple steps:

    Formation of the Phenyl Ring Substituents:

    Introduction of the Heptylthio Group: The heptylthio group is introduced via a nucleophilic substitution reaction, where a heptylthiol reacts with a suitable leaving group on the phenyl ring.

    Formation of the Ethylamine Side Chain: The ethylamine side chain is introduced through reductive amination, where an aldehyde or ketone precursor reacts with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Maleate Salt: The final step involves the reaction of the free base with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or heptylthio groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules, including proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate involves its interaction with specific molecular targets:

    Molecular Targets: The compound interacts with receptors and enzymes, modulating their activity.

    Pathways Involved: It influences signaling pathways related to neurotransmission and cellular metabolism.

Comparison with Similar Compounds

N-Methyl-2-(4-(heptylthio)-2,5-dimethoxyphenyl)ethylamine maleate can be compared with other phenethylamines:

    Similar Compounds: 2,5-Dimethoxy-4-methylamphetamine, 2,5-Dimethoxy-4-ethylamphetamine.

    Uniqueness: The presence of the heptylthio group and the maleate salt form distinguishes it from other phenethylamines, providing unique chemical and biological properties.

Properties

CAS No.

129658-31-7

Molecular Formula

C22H35NO6S

Molecular Weight

441.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(4-heptylsulfanyl-2,5-dimethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C18H31NO2S.C4H4O4/c1-5-6-7-8-9-12-22-18-14-16(20-3)15(10-11-19-2)13-17(18)21-4;5-3(6)1-2-4(7)8/h13-14,19H,5-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

IGGYDCCELBGULX-WLHGVMLRSA-N

Isomeric SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCCCCSC1=C(C=C(C(=C1)OC)CCNC)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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